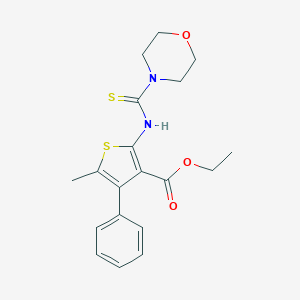![molecular formula C15H20N2O2S2 B275046 methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as MCC-555, is a chemical compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of the PI3K/Akt/mTOR pathway. In inflammation, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In infectious diseases, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or organism. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In immune cells, this compound has been shown to inhibit the production of inflammatory cytokines and promote anti-inflammatory responses. In bacteria, this compound has been shown to disrupt cell membranes and inhibit bacterial growth.
实验室实验的优点和局限性
One advantage of using methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its broad-spectrum activity against cancer cells, inflammatory cytokines, and bacteria. This makes it a potentially useful compound for the treatment of multiple diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and infectious diseases. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.
合成方法
The synthesis of methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 2-aminothiophene with cyclopentanone in the presence of potassium tert-butoxide to form 2-(cyclopentylideneamino)thiophene. This intermediate is then reacted with thiocarbonyldiimidazole to form this compound.
科学研究应用
Methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In infectious disease research, this compound has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
属性
分子式 |
C15H20N2O2S2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O2S2/c1-19-14(18)12-10-7-4-8-11(10)21-13(12)17-15(20)16-9-5-2-3-6-9/h9H,2-8H2,1H3,(H2,16,17,20) |
InChI 键 |
DOGWAWAOALZJIM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3CCCC3 |
规范 SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
![methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275044.png)
![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)